Rucaparib was developed by Clovis Oncology and is marketed under the brand name Rubraca. It received FDA approval in December 2016 and was subsequently approved by the European Commission in May 2018 . The compound's metabolism involves several pathways, including oxidation and N-demethylation, resulting in various metabolites, including M309 .
The synthesis of M309 typically involves metabolic processes that occur within the body after rucaparib administration. The primary metabolic pathway leading to M309 includes oxidative deamination reactions catalyzed by cytochrome P450 enzymes. Specifically, cytochrome P450 3A (CYP3A) and CYP1A2 are known to mediate this conversion .
The formation of M309 can be characterized by its chemical transformations involving hydroxylation and subsequent modifications that result in its distinct structure compared to rucaparib. While specific synthetic routes for isolated M309 have not been extensively documented, it is understood to form as part of the metabolic cascade following rucaparib administration .
M309's molecular structure is characterized by specific functional groups that differentiate it from its parent compound, rucaparib. Although detailed structural data for M309 itself may not be fully elucidated in available literature, it is inferred from its metabolic pathway that it retains certain structural features related to rucaparib while incorporating modifications typical of oxidative metabolites.
M309 primarily arises through metabolic reactions involving oxidation processes. The key reactions include:
These reactions are crucial for understanding how rucaparib is processed within biological systems, influencing both its efficacy and safety profiles. The formation of M309 indicates potential alterations in pharmacokinetics compared to the parent compound .
While specific physical properties for M309 are not widely documented, metabolites like it generally exhibit characteristics such as solubility in organic solvents and varying degrees of stability depending on environmental conditions.
M309's chemical properties are influenced by its formation process and structural characteristics derived from rucaparib. These properties include reactivity with biological targets and stability under physiological conditions.
Relevant data regarding solubility or stability profiles specifically for M309 may require further experimental studies to elucidate fully.
M309's primary application lies within pharmacokinetic studies aimed at understanding drug metabolism and disposition. It serves as a marker for evaluating the metabolic pathways of rucaparib and can provide insights into the drug's efficacy and safety profiles. Additionally, studying metabolites like M309 can enhance knowledge about polypharmacology—how different compounds interact with various biological targets—which is crucial for optimizing cancer therapies .
Rucaparib undergoes extensive biotransformation to multiple metabolites, which collectively influence its overall pharmacological profile. Seven primary metabolites (M309, M323, M324, M337a, M337b, M337c, and M500) have been identified in human matrices, each contributing variably to drug disposition [1] [3]. Among these, M324 is the predominant circulating metabolite, accounting for 18.6% of plasma radioactivity and exhibiting comparable exposure to the parent drug [1]. In contrast, M309 represents a minor metabolite with distinct structural and functional characteristics.
Structural and Functional Differentiation:M309 is generated via N-demethylation of rucaparib, resulting in a molecular weight reduction of 14 Da compared to the parent compound [1] [5]. Unlike M324—a carboxylic acid derivative formed through oxidation—M309 retains the core quinazolinone scaffold but lacks the methyl group on its piperazine ring (Table 1). This structural modification reduces its affinity for PARP enzymes, as confirmed by enzymatic assays showing M309 exhibits negligible PARP-1/2/3 inhibition compared to rucaparib (IC~50~ > 10 µM vs. 1–5 nM) [3] [10].
Contribution to Net Activity:While M309 itself is pharmacologically inert, its formation represents a significant detoxification pathway. By diverting rucaparib away from active metabolites like M324, M309 indirectly modulates overall drug efficacy. Quantitative analyses reveal M309 constitutes <5% of total circulating metabolites and <2% of the administered dose in excreta [1] [3]. Its low abundance further underscores its limited direct impact on therapeutic outcomes.
Synergistic Context:Recent evidence suggests metabolites may exhibit novel biological activities unrelated to PARP inhibition. For example, M324 demonstrates unique effects on α-synuclein aggregation in neurodegenerative models [7]. Though analogous data for M309 is lacking, its metabolic interrelationships highlight the complexity of rucaparib’s in vivo activity beyond parent-drug-centric models.
The metabolic fate of rucaparib involves parallel oxidation, demethylation, and conjugation reactions, with M309 occupying a specific branch point in this network.
Formation Pathway:M309 arises primarily via cytochrome P450 (CYP)-mediated N-demethylation, with in vitro studies implicating CYP2D6 as the major isoform responsible (Figure 1). Additional contributions from CYP1A2 and CYP3A4 are observed, though to a lesser extent [1] [5]. This reaction generates formaldehyde as a byproduct, detected as hydroxymethyl conjugates in urinary specimens [1].
Competing Metabolic Routes:The formation of M309 competes directly with:
Table 1: Key Metabolites of Rucaparib and Their Characteristics
Metabolite | Formation Pathway | Enzymes Involved | Relative Abundance in Plasma | PARP Inhibition Activity |
---|---|---|---|---|
Rucaparib | Parent compound | N/A | 64.0% | High (IC~50~ 1-5 nM) |
M324 | Oxidation | CYP1A2 > CYP3A4 | 18.6% | Low |
M309 | N-demethylation | CYP2D6 > CYP1A2/3A4 | <5% | Negligible |
M337a/b/c | Glucuronidation | UGT1A1/1A9 | <3% (each) | None |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7